molecular formula C11H17N B105509 N-Butylbenzylamine CAS No. 2403-22-7

N-Butylbenzylamine

Cat. No.: B105509
CAS No.: 2403-22-7
M. Wt: 163.26 g/mol
InChI Key: HIPXPABRMMYVQD-UHFFFAOYSA-N
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Description

N-Butylbenzylamine (N-BBA) is an organic compound belonging to the class of amines. It is a colorless liquid with a strong odor, and is used mainly as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. N-BBA has a wide range of applications in the laboratory, including as a catalyst, solvent, and reagent. In addition, it is used in the synthesis of other organic compounds and in the production of a variety of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Oxidation Mechanisms and Kinetics : N-Butylbenzylamine and related compounds like t-Butylbenzylamine (t-BA) are used in the synthesis of pharmaceuticals, such as salbutamol. A study by (Angadi & Tuwar, 2012) explored the kinetics and mechanism of oxidation of t-BA by diperiodatoargentate(III) in aqueous alkali, providing insights into the reactivity of such compounds.

  • Metabolic Profiling : Compounds like N-Benzylphenethylamines (NBOMes), which include derivatives of this compound, are used in neurobiological research. A study by (Šuláková et al., 2021) investigated the metabolic profile of a specific NBOMe in rats and human liver microsomes, contributing to our understanding of the metabolism of these novel substances.

  • Reagents in Peptide Phosphorylation : Compounds like dibenzyl N, N-diethylphosphoramidite, closely related to this compound, are used as reagents in peptide synthesis. Research by (Perich & Johns, 1988) demonstrates their use in the efficient phosphorylation of protected serine derivatives, an important process in the synthesis of peptides.

  • Synthesis of Antifungal Drug Analogues : this compound derivatives have been studied for their potential in synthesizing analogues of antifungal drugs like Butenafine. (Zhao Bao-xiang, 2004) discusses the design and synthesis of these analogues, highlighting the role of benzylamine derivatives in drug development.

  • Chiral Synthesis and Stereoselectivity : The stereochemical aspects of compounds derived from this compound are explored in the synthesis of chiral β-amino acid derivatives. (Szakonyi, Sillanpää & Fülöp, 2014) describe the stereoselective synthesis using dibenzylamine, emphasizing its utility in creating complex molecular architectures.

  • Fuel Stabilization : Derivatives of this compound, such as hydroxy-3,5-di-tert-butylbenzylamine, are used in stabilizing diesel fuels. (Koshelev et al., 1996) discuss the use of these compounds in combination with metal deactivators to enhance fuel stability, indicating their importance in the field of fuel technology.

  • Antimicrobial Properties in Industrial Applications : Benzylamines, including this compound, have been evaluated for their antimicrobial properties in metalworking fluids. Research by (Gannon et al., 1980) highlights their effectiveness against bacterial and fungal contaminations, demonstrating their potential in industrial applications.

  • Environmental and Health Studies : this compound derivatives like butylbenzyl phthalate (BBzP) have been studied for their environmental and health impacts. (Zota, Calafat & Woodruff, 2014) explored the trends in human exposure to such compounds, providing crucial information on their environmental presence and potential health implications.

Properties

IUPAC Name

N-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXPABRMMYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062384
Record name Benzenemethanamine, N-butyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-22-7
Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name N-Butylbenzylamine
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Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name Benzenemethanamine, N-butyl-
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Record name N-butylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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